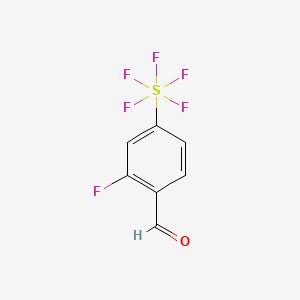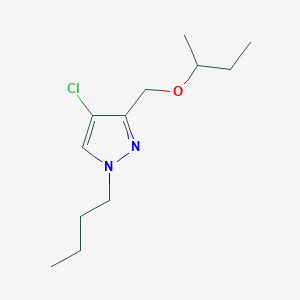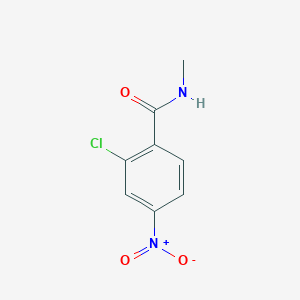
1-(4-Metanosulfinilfenil)etan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Metansulfinilfenil)etanona es un compuesto orgánico con la fórmula molecular C9H10O2S. Es conocido por sus propiedades estructurales únicas, que incluyen un anillo de fenilo sustituido con un grupo metansulfinilo y una parte etanona.
Aplicaciones Científicas De Investigación
1-(4-Metansulfinilfenil)etanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluida la inhibición enzimática y las propiedades antimicrobianas.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades inflamatorias.
Industria: Se utiliza en la producción de productos farmacéuticos y agroquímicos debido a su versatilidad reactiva.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(4-metansulfinilfenil)etanona generalmente implica la reacción de 4-metiltiofenol con un agente oxidante para introducir el grupo sulfinilo. Un método común implica la oxidación de 4-metiltiofenol utilizando peróxido de hidrógeno en presencia de un catalizador para formar 4-metansulfinilfenol. Este intermedio luego se hace reaccionar con cloruro de acetilo en condiciones ácidas para producir 1-(4-metansulfinilfenil)etanona .
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción, como la temperatura, la presión y la concentración de los reactivos, para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía, son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(4-Metansulfinilfenil)etanona experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfinilo puede oxidarse aún más a una sulfona utilizando agentes oxidantes fuertes como el permanganato de potasio.
Reducción: El compuesto se puede reducir a 1-(4-metiltiofenil)etanona utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: La parte etanona puede sufrir reacciones de sustitución nucleófila, donde el carbono carbonilo es atacado por nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados:
Oxidación: 1-(4-Metansulfonilfenil)etanona.
Reducción: 1-(4-Metiltiofenil)etanona.
Sustitución: Varios derivados de etanona sustituidos dependiendo del nucleófilo utilizado.
Mecanismo De Acción
El mecanismo de acción de 1-(4-metansulfinilfenil)etanona implica su interacción con varios objetivos moleculares. El grupo sulfinilo puede actuar como electrófilo, reaccionando con sitios nucleofílicos en proteínas y enzimas, inhibiendo así su actividad. Este compuesto también puede sufrir reacciones redox dentro de las células, afectando las vías de señalización celular y provocando varios efectos biológicos .
Compuestos similares:
1-(4-Metilsulfonilfenil)etanona: Estructura similar pero con un grupo sulfona en lugar de un grupo sulfinilo.
1-(4-Metiltiofenil)etanona: Estructura similar pero con un grupo tiol en lugar de un grupo sulfinilo.
Singularidad: 1-(4-Metansulfinilfenil)etanona es única debido a la presencia del grupo sulfinilo, que confiere una reactividad química y una actividad biológica distintas en comparación con sus análogos. El grupo sulfinilo puede participar en reacciones tanto de oxidación como de reducción, haciendo que este compuesto sea versátil en varias transformaciones químicas.
Comparación Con Compuestos Similares
1-(4-Methylsulfonylphenyl)ethanone: Similar structure but with a sulfone group instead of a sulfinyl group.
1-(4-Methylthiophenyl)ethanone: Similar structure but with a thiol group instead of a sulfinyl group.
Uniqueness: 1-(4-Methansulfinylphenyl)ethanone is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can participate in both oxidation and reduction reactions, making this compound versatile in various chemical transformations.
Propiedades
IUPAC Name |
1-(4-methylsulfinylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7(10)8-3-5-9(6-4-8)12(2)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUFNCGULZBNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2531692.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2531695.png)
![2-Chloro-n-(4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl)acetamide](/img/structure/B2531698.png)


![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)






